molecular formula C17H15ClN2O2 B11345485 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

Cat. No.: B11345485
M. Wt: 314.8 g/mol
InChI Key: GTPUGBIHUNQWAB-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a chlorophenyl group and a methylpropanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide typically involves a multi-step process. One common synthetic route starts with the preparation of 2-amino-5-chlorobenzoxazole, which is then reacted with 3-chlorobenzoyl chloride to form the intermediate 2-(3-chlorophenyl)-1,3-benzoxazol-5-yl chloride. This intermediate is subsequently reacted with 2-methylpropanamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide is unique due to its specific combination of a benzoxazole ring, chlorophenyl group, and methylpropanamide side chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide

InChI

InChI=1S/C17H15ClN2O2/c1-10(2)16(21)19-13-6-7-15-14(9-13)20-17(22-15)11-4-3-5-12(18)8-11/h3-10H,1-2H3,(H,19,21)

InChI Key

GTPUGBIHUNQWAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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